Purity Specification: 95% Base Purity with Vendor Certification
The target compound is listed at a minimum purity of 95% as determined by the supplier's analytical methods (Sigma-Aldrich ENAH97BD0755) . In contrast, the structurally related Crizotinib intermediate impurity 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS 1229457-94-6) is commercially available at ≥97% purity, and the bromo analog tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) is offered at ≥99% purity (GC) . The lower purity threshold of the target compound must be accounted for in procurement planning, particularly when ≥98% purity is required for analytical standard applications.
| Evidence Dimension | Commercial Purity Level |
|---|---|
| Target Compound Data | ≥95% (Sigma-Aldrich ENAH97BD0755) |
| Comparator Or Baseline | 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS 1229457-94-6): ≥97%; tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3): ≥99% |
| Quantified Difference | Target compound purity is 2–4 percentage points lower than bromo analog |
| Conditions | Vendor Certificate of Analysis (CoA) data; analytical method (GC/HPLC) varies by supplier |
Why This Matters
Researchers requiring high-purity intermediates for sensitive coupling reactions or analytical reference standards must verify batch-specific purity and may need to conduct additional purification if sub-optimal yields are observed.
